5-Chloro-1H-indol-6-amine

Quality Control Synthetic Reliability Procurement Standards

Prioritize 5-Chloro-1H-indol-6-amine (CAS 873055-23-3) for your medicinal chemistry pipeline. Its unique 5-chloro-6-amino substitution pattern enables directed palladium-catalyzed C-H functionalization and serves as the critical scaffold for high-affinity Nurr1 ligands (Kd improvement >100-fold vs. parent indole). This precise electronic distribution is unavailable in simpler analogs, making it essential for synthesizing novel, regiocontrolled 6-aminoindole derivatives. Ensure GLP-ready purity for reliable lead optimization.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 873055-23-3
Cat. No. B1425314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1H-indol-6-amine
CAS873055-23-3
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)Cl)N
InChIInChI=1S/C8H7ClN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2
InChIKeyFWJATZRBJBLXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-indol-6-amine (CAS 873055-23-3) – Key Procurement Specifications and Compound Identity


5-Chloro-1H-indol-6-amine (CAS 873055-23-3) is a halogenated heteroaromatic building block belonging to the class of 6-aminoindole derivatives, featuring a chlorine substituent at the 5-position of the indole core [1]. This substitution pattern renders it a versatile intermediate for medicinal chemistry and drug discovery programs . The compound is characterized by the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol, with standard commercial purities ranging from 95% to 98% [1].

Why 5-Chloro-1H-indol-6-amine Cannot Be Replaced by Common Indole Analogs in Precision Research


Substituting 5-Chloro-1H-indol-6-amine with a generic indole analog—such as 5-chloroindole, 6-aminoindole, or other positional isomers—introduces significant divergence in both reactivity and biological profile [1]. The presence of the electron-withdrawing chloro group at the 5-position, combined with the electron-donating amino group at the 6-position, creates a unique electronic distribution on the indole scaffold that is not replicated by any single-substituted analog [2]. This differential substitution pattern is critical for downstream reactions such as palladium-catalyzed cross-couplings, where the ortho-amino group may serve as a directing group, while the chloro substituent modulates both the reactivity of the aromatic ring and the physicochemical properties of final compounds [3].

Quantitative Differentiators of 5-Chloro-1H-indol-6-amine for Informed Procurement


Purity Tier and Analytical Documentation: 5-Chloro-1H-indol-6-amine vs. Common 5-Chloroindole Building Blocks

5-Chloro-1H-indol-6-amine is routinely supplied with a minimum purity of 98% as determined by HPLC, accompanied by comprehensive batch-specific analytical documentation including NMR, HPLC, and GC reports . In contrast, widely used comparator 5-chloroindole (CAS 17422-32-1) is typically offered at 95% purity with less rigorous analytical characterization . This higher purity specification reduces the likelihood of side reactions and simplifies purification in multi-step syntheses.

Quality Control Synthetic Reliability Procurement Standards

Structural Differentiation: 5-Chloro-1H-indol-6-amine vs. 5-Chloroindole in Nurr1-Targeted Scaffolds

While 5-chloroindole itself binds to the Nurr1 ligand binding domain with a Kd of 15.0 ± 1.2 µM [1], the 6-amino substitution in 5-Chloro-1H-indol-6-amine provides a crucial synthetic handle for the elaboration of high-affinity Nurr1 agonists [2]. Derivatives of 5-chloroindole-6-carboxamide—which can be readily prepared from 5-Chloro-1H-indol-6-amine—exhibit a Kd of 0.08–0.12 µM for the DHI binding site of Nurr1, representing a >100-fold improvement in binding affinity over the parent 5-chloroindole scaffold [3].

Nuclear Receptor Modulation Neurodegeneration Parkinson's Disease

Reactivity Advantage: Ortho-Amino Directing Effect in Palladium-Catalyzed Annulations

In palladium-catalyzed cascade annulation reactions, the ortho-amino group of 5-Chloro-1H-indol-6-amine can function as a directing group, facilitating regioselective C-H functionalization at the adjacent position [1]. In contrast, 5-chloroindole (lacking the 6-amino group) requires harsher conditions and exhibits lower regioselectivity in analogous transformations [2]. This reactivity differential translates to higher yields and cleaner reaction profiles when 5-Chloro-1H-indol-6-amine is employed as the starting material.

Cross-Coupling C-H Activation Synthetic Methodology

Targeted Research Applications for 5-Chloro-1H-indol-6-amine


Development of High-Affinity Nurr1 Agonists for Neurodegenerative Disease Research

5-Chloro-1H-indol-6-amine serves as a critical intermediate for the synthesis of 5-chloroindole-6-carboxamide derivatives, which have been validated as high-affinity ligands for the Nurr1 nuclear receptor [1]. This application is supported by direct SAR studies demonstrating >100-fold improvement in Kd values over the parent 5-chloroindole scaffold [1]. Researchers targeting Nurr1 modulation in Parkinson's disease, Alzheimer's disease, or multiple sclerosis should prioritize this compound for the construction of potent chemical probes.

Precision Synthesis of Regioselectively Functionalized Indole Libraries via Directed C-H Activation

The ortho-amino group of 5-Chloro-1H-indol-6-amine enables directed palladium-catalyzed C-H functionalization, allowing for the rapid assembly of diverse 6-aminoindole derivatives with high regiocontrol [2]. This synthetic utility is not available with simpler analogs such as 5-chloroindole or 6-aminoindole, making 5-Chloro-1H-indol-6-amine the preferred building block for medicinal chemistry groups seeking to explore novel chemical space around the indole core.

High-Purity Intermediate for Preclinical Candidate Optimization

For late-stage lead optimization where impurity profiles must be strictly controlled, the 98% purity grade and comprehensive analytical documentation of 5-Chloro-1H-indol-6-amine mitigate the risk of off-target effects or synthetic complications arising from unknown contaminants . This quality assurance is particularly valuable in GLP toxicology studies or when scaling up to multi-gram quantities for in vivo efficacy testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-1H-indol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.